3,4-Dimethoxy-5-nitrobenzaldehyde (CAS: 22027-96-9) is a functionalized aromatic aldehyde widely used as a building block in multi-step organic synthesis.[1] Its structure, featuring two electron-donating methoxy groups and an electron-withdrawing nitro group, makes it a critical precursor for synthesizing complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amine, providing a key functional handle for constructing nitrogen-containing heterocycles, a common motif in active pharmaceutical ingredients (APIs).[1]
Attempting to substitute this compound with its non-nitrated precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde), introduces significant process control and purification challenges. The direct nitration of veratraldehyde often yields a mixture of isomers, including the undesired 6-nitro and 2-nitro variants, which are difficult and costly to separate from the required 5-nitro isomer.[2][3] Procuring the isomerically pure 3,4-dimethoxy-5-nitrobenzaldehyde eliminates the need for developing, optimizing, and validating a selective nitration and purification protocol, thereby reducing batch-to-batch variability and avoiding the generation of difficult-to-handle waste streams. This ensures a more direct and reproducible route to the final target molecule.
The primary procurement driver for 3,4-dimethoxy-5-nitrobenzaldehyde is its role as a direct, isomerically pure precursor, bypassing problematic nitration steps. When synthesizing the 6-nitro isomer from veratraldehyde, a common industrial process, yields of 73-79% are reported after extensive recrystallization to remove other isomers.[4] Another study focusing on the 6-nitro isomer reported a 93.63% yield, but this was achieved using a potent nitrating mixture (HNO3/H2SO4) that presents significant handling and waste disposal considerations.[1] Procuring the target 5-nitro isomer directly avoids the development, control, and purification burdens associated with achieving high isomeric purity from the cheaper, but less direct, veratraldehyde precursor.
| Evidence Dimension | Yield of a specific nitro-isomer from veratraldehyde |
| Target Compound Data | Procurement of the pure 5-nitro isomer provides a 100% isomerically pure starting material, circumventing the synthesis and purification steps. |
| Comparator Or Baseline | Synthesis of the 6-nitro isomer from veratraldehyde yields 73-79% after recrystallization.[4] Another route yields 93.63% using a mixed-acid system.[1] |
| Quantified Difference | Eliminates a synthetic step that has a typical yield loss of 7-27% and requires significant purification. |
| Conditions | Nitration of veratraldehyde using nitric acid or a mixture of nitric and sulfuric acids, followed by purification. |
This matters for procurement because it shifts the burden of isomeric purity control from the end-user to the supplier, saving significant process development time, reducing raw material loss, and improving overall process efficiency.
The electronic environment of the nitro group in 3,4-dimethoxy-5-nitrobenzaldehyde facilitates its reduction under specific conditions. Electron-donating groups, like the two methoxy groups present, generally make nitroarene reduction more difficult (require more negative potentials).[4] However, compared to a close analog like 5-nitrovanillin which possesses a phenolic hydroxyl group, this compound avoids potential complications from that acidic proton during reduction steps. Studies on substituted nitrobenzaldehydes show that the reduction potential is highly sensitive to substituents. For example, p-nitrobenzaldehyde is significantly easier to reduce (less cathodic potential at -547 mV) than p-nitroaniline (-1040 mV) due to the strong electron-withdrawing nature of the aldehyde versus the donating aniline.[1] The predictable electrochemical behavior of 3,4-dimethoxy-5-nitrobenzaldehyde, free from phenolic proton interference, allows for more controlled and selective reduction of the nitro group in a multi-step synthesis.
| Evidence Dimension | Electrochemical Reduction Potential |
| Target Compound Data | The two methoxy groups provide a distinct electronic environment, making the nitro group's reduction potential predictable and free from the interference of an acidic phenolic proton found in analogs like 5-nitrovanillin. |
| Comparator Or Baseline | Comparator (p-nitrobenzaldehyde): Reduction potential of -547 mV. Comparator (p-nitroaniline): Reduction potential of -1040 mV.[1] The presence of electron-donating groups makes reduction more difficult.[4] |
| Quantified Difference | The absence of a phenolic -OH group, compared to 5-nitrovanillin, removes a competing electrochemical process and potential for side reactions, simplifying process design. |
| Conditions | Polarographic cyclic voltammetry on a Dropping Mercury Electrode in a mixed aqueous-organic medium (5% methanol, 0.5 M KCl).[1] |
For process chemists, this allows for the use of milder or more selective reducing agents for the nitro group, preserving other sensitive functionalities and potentially improving the overall yield and purity of the subsequent amine intermediate.
This compound is a documented precursor for synthesizing trimethoprim-like structures. Its value lies in providing the correct 3,4,5-substitution pattern after reduction of the nitro group to an amine and subsequent chemical transformations. Procuring this specific isomerically pure intermediate is critical for avoiding impurities in the final API that would arise from using a mixed-isomer feedstock from the nitration of veratraldehyde.[4]
In multi-step syntheses where a nitro group must be selectively reduced to an amine without affecting other functional groups, this compound is an ideal starting material. Its predictable electrochemical properties, free from the complications of phenolic protons found in analogs like 5-nitrovanillin, allow chemists to design more robust and higher-yielding reduction steps using chemical or electrochemical methods.[1]
As a building block, this compound provides a platform for creating substituted anilines that can be used in cyclization reactions to form various heterocycles. The defined positions of the methoxy and amino (post-reduction) groups guide the regioselectivity of subsequent reactions, making it a valuable tool for medicinal chemists constructing libraries of novel compounds for drug discovery.
Irritant